molecular formula C24H22N2O B3457865 2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

Cat. No. B3457865
M. Wt: 354.4 g/mol
InChI Key: DZKHUGWEDGHUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole” is a type of imidazole derivative. Imidazoles are a class of organic compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at non-adjacent positions . The presence of methoxyphenyl and methylphenyl groups suggests that this compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be two methylphenyl groups and one methoxyphenyl group .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the attached functional groups. For example, the methoxy group could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives are used in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, handling “2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-16-4-8-18(9-5-16)22-23(19-10-6-17(2)7-11-19)26-24(25-22)20-12-14-21(27-3)15-13-20/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKHUGWEDGHUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Reactant of Route 2
2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Reactant of Route 4
2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Reactant of Route 6
2-(4-methoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.